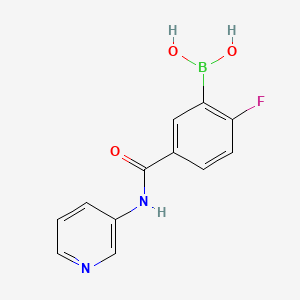

2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid

Description

Properties

Molecular Formula |

C12H10BFN2O3 |

|---|---|

Molecular Weight |

260.03 g/mol |

IUPAC Name |

[2-fluoro-5-(pyridin-3-ylcarbamoyl)phenyl]boronic acid |

InChI |

InChI=1S/C12H10BFN2O3/c14-11-4-3-8(6-10(11)13(18)19)12(17)16-9-2-1-5-15-7-9/h1-7,18-19H,(H,16,17) |

InChI Key |

LWVDXBKALYJJIU-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NC2=CN=CC=C2)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid typically involves the functionalization of a fluorinated benzene ring. One common method includes the lithiation of a fluorinated benzene derivative followed by reaction with electrophiles . Another approach involves the selective rhodium-catalyzed conjugate addition reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of high-quality reagents and controlled reaction conditions is crucial to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The fluorine atom and the boronic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted boronic acids .

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition : Research has indicated that 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid exhibits potential as an enzyme inhibitor. It has been studied for its interactions with proteases and kinases, where it may effectively inhibit these enzymes due to its ability to form stable complexes through the boronic acid group. This property suggests possible therapeutic applications in treating diseases associated with these enzymes, such as cancer and metabolic disorders.

Case Study : A study focused on the compound's binding affinity with specific proteases demonstrated significant inhibition activity, leading to further exploration of its use in targeted cancer therapies. The findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Organic Synthesis

Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds, which is critical in synthesizing complex organic molecules.

Data Table: Reaction Conditions for Suzuki-Miyaura Coupling

| Reaction Component | Description |

|---|---|

| Catalyst | Palladium-based catalysts (e.g., Pd(PPh₃)₄) |

| Base | Potassium carbonate or sodium hydroxide |

| Solvent | Tetrahydrofuran (THF) or dimethylformamide (DMF) |

| Temperature | Typically 80-100 °C |

| Reaction Time | 12-24 hours |

This table summarizes optimal conditions for utilizing 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid in synthetic applications.

Potential Therapeutic Uses : The compound has shown promise in various biological assays, indicating potential applications beyond simple synthesis. Its interactions with biological targets suggest that it may have anti-inflammatory properties and could be explored for treating conditions like arthritis or other inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes . The fluorine atom and pyridylcarbamoyl group further enhance its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Carbamoyl Group

Alkyl vs. Aryl Carbamoyl Derivatives

- Purity ≥98% . Applications: Intermediate for kinase inhibitors and fluorinated polymers.

- 2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid Molecular Formula: C₁₅H₁₄BF₂NO₃ Molecular Weight: 305.088 Key Features: The 3-fluoro-4-methylbenzyl group introduces additional fluorine and methyl substituents, enhancing lipophilicity (logP ≈ 2.8) and altering electronic properties . Applications: Used in antibody-drug conjugates (ADCs) and PET tracer development.

Pyridyl vs. Phenyl Carbamoyl Derivatives

- 2-Fluoro-5-(3-fluorophenylcarbamoyl)benzeneboronic acid Molecular Formula: C₁₃H₁₀BF₂NO₃ Molecular Weight: 277.03 Key Features: Replacing the pyridyl group with a 3-fluorophenyl group reduces basicity (pKa ~4.5 vs. pyridyl’s ~2.5) and modifies π-π stacking interactions . Applications: Preclinical studies in oncology targeting EGFR mutants.

Positional Isomerism of Fluorine and Boronic Acid Groups

- 3-Fluoro-4-(2-fluorophenylcarbamoyl)benzeneboronic acid Molecular Formula: C₁₃H₁₀BF₂NO₃ Molecular Weight: 277.03 Key Features: Fluorine at the 3-position (vs. 2-position) alters steric and electronic environments, affecting binding affinity in enzyme inhibition assays .

2-Fluoro-5-(trifluoromethyl)benzeneboronic acid

Functional Group Additions

- 2-Fluoro-5-(hydrazinocarbonyl)benzeneboronic acid Molecular Formula: C₇H₇BFN₃O₃ Molecular Weight: 228.96 Key Features: Hydrazine substitution enables conjugation with ketones or aldehydes, useful in prodrug design . Purity: ≥95% .

2-Fluoro-5-(methoxycarbonyl)benzeneboronic acid

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Purity | Key Substituent | Applications |

|---|---|---|---|---|---|

| 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid | C₁₂H₁₀BFN₂O₃ | 260.03* | ≥97%† | 3-Pyridylcarbamoyl | Drug discovery, Suzuki couplings |

| 2-Fluoro-5-(isopropylcarbamoyl)benzeneboronic acid | C₁₀H₁₃BFNO₃ | 225.025 | ≥98% | Isopropylcarbamoyl | Kinase inhibitors |

| 2-Fluoro-5-(3-fluorophenylcarbamoyl)benzeneboronic acid | C₁₃H₁₀BF₂NO₃ | 277.03 | 97% | 3-Fluorophenylcarbamoyl | EGFR-targeted therapies |

| 2-Fluoro-5-(trifluoromethyl)benzeneboronic acid | C₇H₅BF₄O₂ | 207.918 | ≥97% | Trifluoromethyl | Materials science, fluoropolymers |

*Theoretical value; †Assumed based on analogs.

Research Findings and Trends

- Reactivity : Pyridylcarbamoyl derivatives exhibit faster Suzuki coupling kinetics compared to phenyl analogs due to improved palladium coordination .

- Solubility: Compounds with polar groups (e.g., hydrazinocarbonyl) show >10-fold higher aqueous solubility than trifluoromethyl derivatives .

- Thermal Stability : Trifluoromethyl-substituted boronic acids decompose at ~260°C, making them suitable for high-temperature applications .

Biological Activity

2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid is a boronic acid derivative notable for its unique molecular structure, which includes a fluorine atom and a pyridylcarbamoyl group. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition, making it a candidate for various therapeutic applications.

- Molecular Formula : C11H12BFN2O3

- Molecular Weight : Approximately 260.03 g/mol

- Structure : The compound features a boronic acid moiety that can form reversible covalent bonds with diols and other nucleophiles, enhancing its reactivity and biological activity.

Biological Activity Overview

Research indicates that 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid exhibits significant biological activities, particularly as an enzyme inhibitor. Its interactions with proteases and kinases suggest potential therapeutic applications in diseases where these enzymes are involved.

The mechanism of action primarily involves the formation of stable complexes with target enzymes through the boronic acid group. This capability allows the compound to inhibit enzymatic activity effectively, which is crucial in the treatment of various diseases.

Key Findings

- Protease Inhibition : The compound has been studied for its ability to inhibit specific proteases, which play critical roles in various biological processes and disease mechanisms.

- Kinase Inhibition : It shows promise as an inhibitor of certain kinases, which are pivotal in signaling pathways related to cancer and other diseases.

Comparative Analysis with Similar Compounds

The following table summarizes key features of 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid | C11H12BFN2O3 | Exhibits enzyme inhibition properties |

| 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid | C11H12BFN2O3 | Similar boronic structure but different substitution pattern |

| 4-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid | C11H12BFN2O3 | Different fluorine position affecting reactivity |

Case Studies and Research Findings

Recent studies have focused on the binding affinity of 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid with various biological targets. For instance:

- Study on Kinase Inhibition : A study demonstrated that this compound effectively inhibits a specific kinase involved in cancer progression, leading to reduced cell proliferation in vitro.

- Protease Interaction Study : Another research highlighted its interaction with a protease linked to inflammatory diseases, showing promising results in reducing enzymatic activity.

Q & A

Q. What are the typical applications of 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid in Suzuki-Miyaura coupling reactions?

This compound is widely used as a boronic acid partner in cross-coupling reactions due to its electron-withdrawing fluorine and carbamoyl groups, which enhance electrophilicity at the boron center. Key applications include synthesizing biaryl structures for drug discovery intermediates. Optimized conditions often involve Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and THF/H₂O as solvents at 80–100°C .

Q. How should researchers confirm the structural integrity of this compound after synthesis?

Use a combination of ¹H/¹³C NMR (to verify fluorine coupling patterns and pyridylcarbamoyl proton signals) and IR spectroscopy (to confirm the B–O and C=O stretches at ~1350 cm⁻¹ and ~1680 cm⁻¹, respectively). LC-MS is recommended for purity assessment (>95%) .

Q. What solvents are compatible with this boronic acid during storage and reactions?

Anhydrous THF, DMF, or DMSO are optimal for storage at –20°C to prevent hydrolysis. Avoid protic solvents (e.g., methanol) for long-term storage, as they accelerate boroxine formation .

Advanced Research Questions

Q. How can researchers optimize the stability of 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid in aqueous reaction conditions?

Stability can be improved by using pinacol ester derivatives (e.g., pinacol boronate) to protect the boronic acid group. Adjusting pH to mildly basic conditions (pH 7–9) and minimizing reaction times in aqueous media also reduce degradation .

Q. What strategies resolve contradictory catalytic activity data in cross-coupling reactions involving this compound?

Discrepancies often arise from trace moisture, oxygen, or ligand decomposition. Systematic controls include:

Q. How does the pyridylcarbamoyl group influence regioselectivity in coupling reactions?

The carbamoyl group directs coupling to electron-deficient aryl halides via hydrogen bonding with Pd intermediates. Computational studies suggest steric hindrance from the pyridyl group favors para-substitution in aryl partners. Experimental validation requires kinetic isotope effect (KIE) studies or DFT modeling .

Q. What purification methods are effective for isolating this compound from polar byproducts?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography (eluent: DCM/MeOH 95:5) effectively separate polar impurities. For large-scale purification, recrystallization in ethyl acetate/hexane mixtures is recommended .

Q. How can researchers address contradictory bioactivity data in assays involving this compound?

Variations in biological activity may stem from hydrolysis of the boronic acid group or interactions with assay buffers. Solutions include:

- Stabilizing the compound with diol additives (e.g., mannitol).

- Validating assay conditions (pH, temperature) to mimic physiological environments.

- Comparing results with structurally analogous boronic acids (e.g., 3-fluoro derivatives) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.